molecular formula C8H6N2O2 B2394238 5-(1h-Pyrazol-5-yl)-2-furaldehyde CAS No. 1015939-90-8

5-(1h-Pyrazol-5-yl)-2-furaldehyde

Cat. No.: B2394238
CAS No.: 1015939-90-8
M. Wt: 162.148
InChI Key: VPLDPCCHOYJXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrazol-5-yl)-2-furaldehyde is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyrazole and furan moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrazol-5-yl)-2-furaldehyde typically involves the condensation of a pyrazole derivative with a furan aldehyde. One common method includes the reaction of 5-amino-1H-pyrazole with furfural under acidic or basic conditions to yield the desired product. The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-Pyrazol-5-yl)-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(1H-Pyrazol-5-yl)-2-furaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-5-yl)-2-furaldehyde involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 5-(1H-Pyrazol-5-yl)-2-furaldehyde is unique due to the combination of pyrazole and furan rings in its structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDPCCHOYJXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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